3-(2-Chloro-4-fluorophenyl)propanal
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Overview
Description
3-(2-Chloro-4-fluorophenyl)propanal is an organic compound characterized by a chloro and fluoro substituent on a phenyl ring attached to a propanal group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chlorination and Fluorination: The compound can be synthesized by sequentially chlorinating and fluorinating a phenylpropanal precursor.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to introduce the chloro and fluoro groups onto the phenyl ring.
Industrial Production Methods:
Batch Processing: Large-scale production often involves batch processing with controlled reaction conditions to ensure consistency and purity.
Continuous Flow Chemistry: This method can be used to enhance efficiency and scalability in industrial settings.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding carboxylic acid.
Reduction: Reduction reactions can reduce the aldehyde group to an alcohol.
Substitution: Substitution reactions can replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 3-(2-Chloro-4-fluorophenyl)propanoic acid.
Reduction: 3-(2-Chloro-4-fluorophenyl)propanol.
Substitution: Various substituted phenylpropanal derivatives.
Scientific Research Applications
3-(2-Chloro-4-fluorophenyl)propanal is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis and materials science.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in various biological processes.
Pathways: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
3-(2-Chlorophenyl)propanal
3-(4-Fluorophenyl)propanal
This compound's unique combination of substituents provides distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
1057670-96-8 |
---|---|
Molecular Formula |
C9H8ClFO |
Molecular Weight |
186.61 g/mol |
IUPAC Name |
3-(2-chloro-4-fluorophenyl)propanal |
InChI |
InChI=1S/C9H8ClFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-6H,1-2H2 |
InChI Key |
JXLJCXPSRHOYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CCC=O |
Origin of Product |
United States |
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